molecular formula C26H27N5O4 B1432382 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 2098457-92-0

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Número de catálogo: B1432382
Número CAS: 2098457-92-0
Peso molecular: 473.5 g/mol
Clave InChI: BDNVCXVQYXUHCR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly known as apixaban (CAS Number: 2098457-92-0), is a potent and selective inhibitor of Factor Xa (fXa), an essential enzyme in the coagulation cascade. This compound has garnered attention due to its efficacy in preventing thromboembolic events and its favorable pharmacokinetic properties.

Molecular Formula: C26H27N5O4
Molecular Weight: 473.524 g/mol
SMILES: COc1ccc(cc1)n2nc(C(=O)N)c3CCN(C(=O)c23)c4ccc(cc4)N5C(C)CCCC5=O
IUPAC Name: 1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Apixaban inhibits Factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombus formation and is beneficial in conditions such as atrial fibrillation and venous thromboembolism.

Anticoagulant Efficacy

Apixaban exhibits high potency against fXa with an IC50 value reported around 23 nM, demonstrating its effectiveness in inhibiting thrombin generation. Studies indicate that apixaban's selectivity for fXa over other serine proteases further enhances its therapeutic profile .

Pharmacokinetics

Apixaban is characterized by:

  • Oral Bioavailability: Approximately 50%, which is significant for an anticoagulant.
  • Half-Life: Approximately 12 hours, allowing for twice-daily dosing.
  • Metabolism: Primarily metabolized by CYP3A4 and is excreted via urine and feces.

Efficacy in Clinical Trials

Clinical trials have established apixaban's efficacy in various settings:

  • Atrial Fibrillation: In the ARISTOTLE trial, apixaban significantly reduced the risk of stroke or systemic embolism compared to warfarin.
  • Venous Thromboembolism: The AMPLIFY trial demonstrated that apixaban was as effective as traditional anticoagulants with a lower risk of major bleeding.

Safety Profile

Apixaban has a favorable safety profile compared to traditional anticoagulants:

  • Major Bleeding Rates: Lower incidence compared to warfarin (approximately 0.6% per year).
  • Reversal Agents: While there is no specific reversal agent for apixaban, andexanet alfa can be used in cases of severe bleeding.

Comparative Analysis with Other Anticoagulants

CompoundMechanism of ActionOral BioavailabilityHalf-LifeMajor Indications
ApixabanfXa inhibitor~50%~12 hoursAtrial fibrillation, VTE
WarfarinVitamin K antagonist~100%20–60 hoursAtrial fibrillation, VTE
RivaroxabanfXa inhibitor~66%~9 hoursAtrial fibrillation, VTE
DabigatranThrombin inhibitor~6.5%~12–17 hoursAtrial fibrillation, VTE

Case Study 1: Atrial Fibrillation Management

A clinical case involving a 72-year-old male with atrial fibrillation showed that switching from warfarin to apixaban resulted in improved control of anticoagulation levels and a significant reduction in bleeding events.

Case Study 2: Post-Surgical Thromboprophylaxis

In a cohort study of patients undergoing hip or knee replacement surgery, apixaban was associated with lower rates of venous thromboembolism compared to enoxaparin, highlighting its effectiveness in postoperative settings.

Propiedades

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-16-4-3-5-22(32)30(16)18-8-6-17(7-9-18)29-15-14-21-23(25(27)33)28-31(24(21)26(29)34)19-10-12-20(35-2)13-11-19/h6-13,16H,3-5,14-15H2,1-2H3,(H2,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVCXVQYXUHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 2
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 5
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Reactant of Route 6
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.